molecular formula C18H25O4P B13769296 Phosphoric acid, dibutyl 1-Naphthalenyl ester CAS No. 74536-90-6

Phosphoric acid, dibutyl 1-Naphthalenyl ester

Cat. No.: B13769296
CAS No.: 74536-90-6
M. Wt: 336.4 g/mol
InChI Key: PLDKUKDLHVUHPY-UHFFFAOYSA-N
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Description

Phosphoric acid, dibutyl 1-Naphthalenyl ester is a phosphoric acid ester compound supplied for research purposes only. It is strictly not for diagnostic, therapeutic, or any personal use. Phosphoric acid esters are a significant class of compounds in both industrial and research chemistry. In general, esters of phosphoric acid are known to serve as key intermediates in organic synthesis. Specifically, chiral BINOL-derived phosphoric acids have established roles as effective Brønsted acid catalysts in enantioselective reactions, such as facilitating rearrangements and other C-C bond-forming transformations by activating substrates through well-defined hydrogen-bonding interactions . Beyond catalysis, phosphoric acid esters are widely utilized as wetting and dispersing agents in coatings, inks, and polymer formulations, helping to stabilize solid particles within various media . In a biochemical context, phosphate esters are fundamental, as they are found in every plant and animal cell and are biochemical intermediates in the transformation of food into usable energy . Researchers may investigate this compound for its potential utility in these or other emerging fields of study.

Properties

CAS No.

74536-90-6

Molecular Formula

C18H25O4P

Molecular Weight

336.4 g/mol

IUPAC Name

dibutyl naphthalen-1-yl phosphate

InChI

InChI=1S/C18H25O4P/c1-3-5-14-20-23(19,21-15-6-4-2)22-18-13-9-11-16-10-7-8-12-17(16)18/h7-13H,3-6,14-15H2,1-2H3

InChI Key

PLDKUKDLHVUHPY-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(OCCCC)OC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of phosphoric acid esters such as this compound typically involves the esterification of phosphoric acid or its derivatives with appropriate alcohols. The key challenge is to selectively produce the desired diester without generating excessive side products such as monoesters or triesters.

Esterification via Alkali Metal Phosphate Esters and Halomethyl Aryl Compounds

A notable and commercially feasible method involves the reaction of alkali metal phosphate esters with halomethyl-substituted aromatic compounds. This method has been demonstrated effectively in the preparation of diesters of phosphoric acid derivatives with aryl substituents, which is chemically analogous to the preparation of this compound.

  • Step 1: Preparation of Alkali Metal Phosphate Ester

    Alkali metal phosphate esters such as potassium dibutyl phosphate are prepared by reacting phosphoric acid with butanol in the presence of a base like potassium carbonate. This generates the potassium salt of dibutyl phosphate, which is reactive towards halomethyl aromatic compounds.

  • Step 2: Reaction with Halomethyl Aryl Compound

    The alkali metal phosphate ester is reacted with 1-(chloromethyl)naphthalene or 1-(bromomethyl)naphthalene in an aprotic solvent such as acetonitrile. This nucleophilic substitution reaction proceeds under reflux conditions (typically 70°C to reflux) for 2 to 5 hours until completion.

  • Step 3: Workup and Purification

    After reaction completion, the mixture is cooled, filtered to remove inorganic salts, and subjected to activated carbon treatment to remove colored impurities. The solvent is replaced by vacuum distillation with a non-polar solvent like toluene or heptane. The product is crystallized by cooling the slurry, filtered, washed, and dried under vacuum to yield the pure phosphoric acid dibutyl 1-naphthalenyl ester.

This method avoids the use of costly and unstable reagents such as silver phosphate esters and is scalable for manufacturing purposes.

Alternative Direct Esterification with Phosphorus Oxychloride and Alcohols

Another classical method for preparing phosphoric acid esters involves the reaction of phosphorus oxychloride (POCl3) with the appropriate alcohols:

  • Phosphorus oxychloride is reacted with butanol and 1-naphthol under controlled conditions to form the desired diester.

  • The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.

  • The stoichiometry and reaction temperature are carefully controlled to favor diester formation over mono- or triester byproducts.

  • After reaction completion, the mixture is quenched with water or aqueous base, and the product is extracted and purified by distillation or crystallization.

This method, while classical, often results in mixtures that require careful separation and is less preferred for large-scale synthesis due to handling difficulties of POCl3 and side reactions.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Advantages Disadvantages
Alkali Metal Phosphate Ester + Halomethyl Aryl Compound Potassium dibutyl phosphate, 1-(chloromethyl)naphthalene, acetonitrile Reflux (70°C to reflux), 2-5 hours Economical, scalable, avoids silver salts, high yield (~90%) Requires halomethyl aryl precursor
Direct Esterification with POCl3 and Alcohols Phosphorus oxychloride, butanol, 1-naphthol Anhydrous, controlled temp Classical method, direct route Handling POCl3 hazardous, side products, difficult purification

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, dibutyl 1-Naphthalenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphoric acid esters and phosphite derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

Dibutyl phosphate (CAS Number: 107-66-4) is an ester derived from phosphoric acid and butanol. Its unique chemical structure allows it to function effectively in various applications due to its ability to interact with other chemical species.

Catalysis

Dibutyl phosphate plays a significant role in phosphorus-based catalysis. It has been utilized as a catalyst in various organic reactions due to its ability to stabilize transition states and lower activation energies.

  • Case Study: Organocatalysis
    • In a study published in ACS Central Science, dibutyl phosphate was explored as a catalyst for Michael addition reactions, demonstrating its effectiveness in promoting reactions that lead to the formation of complex organic molecules .

Pharmaceutical Applications

Dibutyl phosphate is also used in the pharmaceutical industry as a solvent and an excipient in drug formulations. Its properties enhance the solubility of active pharmaceutical ingredients.

  • Case Study: Drug Formulation
    • Research indicates that dibutyl phosphate can improve the bioavailability of poorly soluble drugs by acting as a solubilizing agent. This application is crucial for developing effective oral medications .

Environmental Applications

The compound has been studied for its potential use in environmental remediation, particularly in the extraction of heavy metals from contaminated water sources.

  • Case Study: Heavy Metal Extraction
    • A study demonstrated that dibutyl phosphate could effectively chelate heavy metals such as lead and cadmium, facilitating their removal from aqueous solutions. This application highlights its potential for environmental cleanup efforts .

Material Science

In material science, dibutyl phosphate is employed as a plasticizer and flame retardant in polymer formulations. Its incorporation into polymers enhances flexibility and thermal stability.

  • Data Table: Properties of Dibutyl Phosphate in Polymers
PropertyValue
Glass Transition Temp-60 °C
Density1.01 g/cm³
Viscosity5.8 mPa·s

This table summarizes key physical properties that make dibutyl phosphate suitable for use as a plasticizer.

Toxicological Aspects

While dibutyl phosphate has numerous applications, it is essential to consider its toxicological profile. Studies indicate low acute toxicity; however, prolonged exposure may lead to adverse health effects.

  • Toxicity Assessment
    • The National Industrial Chemicals Notification and Assessment Scheme (NICNAS) reports that dibutyl phosphate exhibits low acute oral toxicity with an LD50 greater than 2000 mg/kg in rats . Nonetheless, it is classified as corrosive and may cause irritation upon contact.

Mechanism of Action

The mechanism by which phosphoric acid, dibutyl 1-Naphthalenyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis, releasing phosphoric acid, which then participates in various biochemical reactions. This compound can also act as a ligand, binding to metal ions and influencing their reactivity .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Key Properties
Phosphoric acid, dibutyl 1-naphthalenyl ester 280.26 Not reported High hydrophobicity, aromatic π-system
Dibutyl phthalate 278.35 340 Low water solubility (11 mg/L)
Tributyl phosphate 266.32 289 Thermal stability up to 176°C
Butanephosphonic acid, dibutyl ester 222.24 380 Hydrolysis-resistant

Table 2: Stability and Decomposition

Compound Decomposition Temperature (°C) Byproducts
This compound Not reported Likely phosphoric acid derivatives
Dibutyl phosphoric acid <176 Butene-1, orthophosphoric acid
Tributyl phosphate 176 Orthophosphoric acid

Research Findings

  • Thermal Behavior : Dibutyl phosphate esters are less stable than their trialkyl counterparts, limiting their use in high-temperature applications .
  • Extraction Efficiency: Phosphate esters like dibutyl 1-naphthalenyl ester may exhibit higher extraction yields in non-polar media due to their aromatic and hydrophobic groups .

Biological Activity

Phosphoric acid, dibutyl 1-naphthalenyl ester (CAS No. 74536-90-6), is an organophosphate compound that has garnered attention for its biological activity and potential applications in various fields, including pharmaceuticals and industrial chemistry. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.

This compound is categorized under organophosphates, which are esters of phosphoric acid. Its molecular formula is C18H25O4PC_{18}H_{25}O_4P with a molecular weight of approximately 346.36 g/mol. The compound features a naphthalene ring that contributes to its hydrophobic properties, influencing its interaction with biological systems.

Property Value
Molecular FormulaC18H25O4P
Molecular Weight346.36 g/mol
IUPAC NameThis compound
CAS Number74536-90-6

The biological activity of dibutyl 1-naphthalenyl ester primarily involves its interaction with various biological macromolecules, such as enzymes and receptors. The compound can act as an inhibitor or modulator in biochemical pathways due to its ability to form hydrogen bonds and engage in π-π interactions with aromatic residues in proteins.

Enzyme Inhibition

Research indicates that organophosphate esters can inhibit enzymes by binding to their active sites. For instance, studies have shown that similar compounds can inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which is critical in neurotransmission.

Acute Toxicity

The acute toxicity of dibutyl 1-naphthalenyl ester has been assessed through various studies. The median lethal dose (LD50) for oral administration in rats has been reported to be greater than 2000 mg/kg body weight, indicating low acute toxicity. However, signs of toxicity included decreased locomotor activity and respiratory distress at higher doses .

Chronic Effects

Long-term exposure studies have indicated potential carcinogenic effects associated with similar compounds within the organophosphate class. Notably, transitional cell carcinomas were observed in the urinary bladders of male rats subjected to high doses of related compounds .

Case Studies

  • Study on Metabolism : A study conducted on the metabolic pathways of dibutyl phosphate (DBP), a major metabolite of tributyl phosphate (TBP), revealed that after intraperitoneal administration in rats, approximately 48% was excreted unchanged in urine. This suggests that dibutyl 1-naphthalenyl ester may undergo similar metabolic processes .
  • Carcinogenicity Assessment : In a chronic toxicity study involving CD-1 mice fed diets containing tributyl phosphate, there was a dose-dependent increase in hepatocellular adenomas and transitional cell carcinomas. These findings highlight the importance of assessing long-term exposure risks associated with dibutyl esters .

Research Findings

Recent research has focused on the potential applications of phosphoric acid esters in catalysis and material science. For example:

  • Catalytic Properties : Phosphoric acid esters have been utilized as catalysts in organic reactions, enhancing reaction rates and selectivity .
  • Polymer Chemistry : Studies have explored the incorporation of phosphoric acid esters into polymer matrices to improve mechanical properties and hydrolytic stability .

Q & A

Q. How can researchers leverage this compound’s structure to develop selective enzyme inhibitors?

  • Methodological Answer : Synthesize derivatives with varying alkyl chain lengths (e.g., diethyl vs. dibutyl) and test against kinase panels (e.g., tyrosine kinases, MAPK). Use X-ray crystallography to resolve binding modes and guide rational design .

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